molecular formula C14H10FN3O2S B7745551 MFCD03622371

MFCD03622371

Cat. No.: B7745551
M. Wt: 303.31 g/mol
InChI Key: WMFISDIACZBGTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD03622371 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03622371 involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield. Common synthetic routes include:

    Step 1: Initial reaction of precursor compounds under controlled conditions.

    Step 2: Purification of intermediates through techniques such as crystallization or distillation.

    Step 3: Final reaction to produce this compound, followed by purification and characterization.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, often involving automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

MFCD03622371 undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to produce reduced forms.

    Substitution: Replacement of functional groups with other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically conducted at elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere.

    Substitution: Reagents like halogens or alkylating agents are used, with reactions carried out in solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms, while substitution reactions can produce a range of substituted derivatives.

Scientific Research Applications

MFCD03622371 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of advanced materials and as a component in manufacturing processes.

Mechanism of Action

The mechanism by which MFCD03622371 exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways involved can vary depending on the application and the specific biological context.

Properties

IUPAC Name

2-[5-(4-fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O2S/c15-9-3-1-8(2-4-9)10-6-21-13-12(10)14(20)18(7-17-13)5-11(16)19/h1-4,6-7H,5H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFISDIACZBGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2C(=O)N(C=N3)CC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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